1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine
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Overview
Description
1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine typically involves the following steps:
Starting Material: The process begins with 3-bromo-4-(trifluoromethyl)nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrazine Formation: The resulting amine is then reacted with hydrazine hydrate to form the desired hydrazine derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, such as pyrazoles
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Cyclization: Catalysts like copper or palladium are often employed in cyclization reactions
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the hydrazine moiety.
Cyclization Products: Heterocyclic compounds like pyrazoles
Scientific Research Applications
1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Shares the trifluoromethyl and hydrazine groups but lacks the bromine atom.
3-Bromo-4-(trifluoromethyl)aniline: Contains the bromine and trifluoromethyl groups but lacks the hydrazine moiety.
Properties
Molecular Formula |
C7H6BrF3N2 |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
[3-bromo-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-3-4(13-12)1-2-5(6)7(9,10)11/h1-3,13H,12H2 |
InChI Key |
CWDINZQGPXTDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)C(F)(F)F |
Origin of Product |
United States |
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